Asialo GM1

説明

Asialo-GM1 is a derivative of GM1 ganglioside without a sialic acid group . It is expressed on various cells including NK cells, basophils, monocytes/macrophages, and T cells . Particularly, it is expressed on very early thymocytes, but the expression decreases as the cells mature .

Synthesis Analysis

GM1 is a common ganglioside pentasaccharide present on mammalian cell surfaces. It plays important roles in cellular communications and initiation of β-amyloid aggregation . An efficient synthetic route for GM1 was developed via a [3+2] strategy . The GM3 trisaccharide acceptor bearing an azido propyl group at the reducing end was prepared using the traditional acetamide protected sialyl thioglycosyl donor .

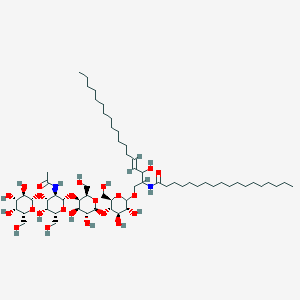

Molecular Structure Analysis

Asialo GM1 has a chemical formula of C62H114N2O23 . Its exact mass is 1,254.78 and its molecular weight is 1,255.580 .

Chemical Reactions Analysis

Anti-asialo-GM1 antibodies can eliminate mouse splenic natural killer (NK) cell activity in vitro and in vivo . Rabbit monoclonal antibodies (mAbs) against ASGM1 were developed using a single-cell analysis and isolation system .

Physical And Chemical Properties Analysis

Asialo GM1 has a density of 1.28g/cm³ . Its boiling point is 1302°C at 760 mmHg and its flashing point is 741.2°C . The vapor pressure is 0mmHg at 25°C and the refractive index is 1.57 .

科学的研究の応用

Immunology Research

Asialo GM1 is used as a differentiation antigen of fetal thymocytes . It is present on very early thymocytes and is lost as the mature murine T cell protein antigens Thy-1, Lyt-1, and Lyt-2 develop on these cells . The antibody to this glycolipid is a useful tool for studying embryonic thymic differentiation .

Antibody Detection

Antibodies that detect Asialo GM1 can be used in several scientific applications, including Flow Cytometry, Functional Assay, and Immunocytochemistry . These antibodies target Asialo GM1 in Bovine, Hamster, Human, Mouse, and Rat samples .

Microbiology Research

On hydrated semi-solid gel surfaces, Asialo-GM1 enables swarming and twitching motilities, while on solid surfaces it facilitates the bacterial adherence of P. aeruginosa . These results indicate that Asialo-GM1 can modulate bioactivities, adherence, and motilities, that are controlled by opposite signaling pathways .

Cell Biology Research

Asialo GM1 is used in cell biology research to study the development of cells. It is found on the majority of thymus lymphoid cells lacking characteristic T cell markers in mice at an early embryonic stage . The proportion of these Asialo GM1-positive cells decreases strikingly thereafter, contrasting with an increased fraction of lymphocytes possessing T cell surface markers .

Developmental Biology Research

Asialo GM1 is used in developmental biology research to study the development of the immune system. It is present on very early thymocytes and is lost as the mature murine T cell protein antigens Thy-1, Lyt-1, and Lyt-2 develop on these cells .

Biochemical Research

Asialo GM1 is used in biochemical research to study the biochemical properties of glycolipids. It is a neutral glycolipid that can react with antibodies, making it a useful tool for studying the biochemical properties of glycolipids .

作用機序

Target of Action

Asialo GM1, a derivative of GM1 ganglioside without a sialic acid group, is expressed on various immune cells. It is particularly expressed on very early thymocytes . The primary targets of Asialo GM1 include NK cells , basophils , monocytes/macrophages , and T cells . The expression of Asialo GM1 decreases as the cells mature and become Thy-1+ .

Mode of Action

Asialo GM1 interacts with its targets, primarily immune cells, in a complex manner. It is recognized by the IV type pili of Pseudomonas aeruginosa . In addition, Asialo GM1 can also be recognized by another adhesin protein of Pseudomonas aeruginosa, lectin A (LecA) . This interaction triggers a series of changes in the immune cells and the bacteria.

Biochemical Pathways

The interaction of Asialo GM1 with its targets affects several biochemical pathways. Asialo GM1 can regulate biological activity, adhesiveness, and motility controlled by opposing signaling pathways . When pili monomers or LecA proteins are dispersed on the surface of a hydrated semi-solid gel, Asialo GM1-mediated swarming movement is inhibited . This suggests that Asialo GM1 plays a crucial role in the regulation of these pathways.

Pharmacokinetics

It is known that asialo gm1 is a component of the lipid bilayer of artificial liposomes . This suggests that it may have significant bioavailability and could be distributed throughout the body via the circulatory system.

Result of Action

The interaction of Asialo GM1 with its targets results in significant molecular and cellular effects. For instance, Asialo GM1 can induce swarming and twitching movements on a hydrated semi-solid gel surface, and promote bacterial adhesion of Pseudomonas aeruginosa on solid surfaces .

Action Environment

The action of Asialo GM1 is influenced by various environmental factors. For example, the presence of pili monomers or LecA proteins on the surface of a hydrated semi-solid gel inhibits Asialo GM1-mediated swarming movement . This suggests that the physical and chemical environment can significantly impact the action, efficacy, and stability of Asialo GM1.

将来の方向性

特性

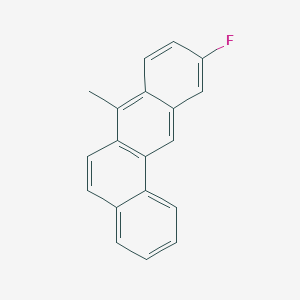

IUPAC Name |

N-[(E)-1-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40?,41?,42-,43-,44-,45-,47-,48+,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59+,60?,61+,62+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELGMVLNORPMAO-JTFNWEOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H114N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asialo GM1 | |

CAS RN |

71012-19-6 | |

| Record name | Asialo GM1 ganglioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071012196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is asialo GM1 and where is it found?

A1: Asialo GM1, also known as ganglio-N-tetraosylceramide, is a neutral glycolipid found on the surface of various cell types, particularly in the immune system. It's considered a differentiation antigen for T cells in mice [], and its presence has been confirmed in murine lymphoid tissues, including bone marrow, thymus, spleen, and lymph nodes []. Asialo GM1 is also found in other tissues, such as the intestinal mucosa of mice [] and rat ascites hepatomas [].

Q2: What is the role of asialo GM1 in the immune system?

A2: Asialo GM1 serves as a marker for specific cell populations within the immune system, including:

- Natural Killer (NK) Cells: Asialo GM1 is prominently expressed on NK cells [, , , ], which are crucial for innate immunity and tumor surveillance.

- Cytotoxic T Lymphocytes (CTLs): While CTLs are relatively insensitive to anti-asialo GM1 treatment and complement, studies reveal that a significant portion of CTL activity is enriched in the asialo GM1-positive cell population [].

- Macrophages: Asialo GM1 is also found on certain macrophage populations, particularly those activated by BCG or C. parvum, and plays a role in their cytotoxic activity [].

Q3: How does asialo GM1 contribute to NK cell function?

A3: Asialo GM1 appears to be involved in NK cell function, particularly target cell recognition and binding:

- Target Binding: Enrichment of asialo GM1-positive cells correlates with increased NK cell activity and binding frequency to target cells like YAC-1 [].

- Cytotoxicity: Asialo GM1-positive lymphocytes, but not monocytes, demonstrate target cell binding and exhibit cytolytic features, suggesting their direct involvement in NK-mediated cell lysis [].

Q4: Can asialo GM1 be used to manipulate immune responses?

A4: Research suggests that manipulating asialo GM1-positive cells can influence immune responses:

- NK Cell Depletion: Treatment with anti-asialo GM1 antibody can deplete NK cells in vivo [, , , , ], leading to increased susceptibility to infections like murine cytomegalovirus [] and potential enhancement of tumor growth in nude mice [].

- Graft-versus-Host Disease (GVHD): Anti-asialo GM1 treatment can prevent GVHD in mice by potentially interfering with host minor-antigen-presenting cells, suggesting a role for asialo GM1 in antigen presentation [].

Q5: Does asialo GM1 play a role in disease?

A5: Research suggests potential links between asialo GM1 and specific disease conditions:

- Diabetes: Anti-asialo GM1 antibody treatment has been shown to suppress cyclophosphamide-induced diabetes in NOD mice, suggesting a role for NK cells in this disease model [].

- Pseudomonas aeruginosa Infection: Asialo GM1 acts as a receptor for P. aeruginosa adhesion in regenerating respiratory epithelial cells, with implications for cystic fibrosis []. It has also been identified as a potential receptor for P. aeruginosa binding to scarified corneas in mice [].

- Systemic Lupus Erythematosus (SLE) and Behçet's Disease: A high incidence of anti-asialo GM1 antibodies has been observed in patients with SLE and Behçet's disease, particularly those with neurological manifestations, suggesting a potential role in disease pathogenesis [].

Q6: Are there any structural modifications of asialo GM1 known to influence its activity?

A6: Yes, research indicates that modifications, particularly sialylation, can alter asialo GM1 function:

- Sialylation: In beige mice, which exhibit natural killer dysfunction, levels of a sialidase-sensitive, sialylated derivative of asialo GM1 are altered, suggesting that sialylation plays a role in regulating asialo GM1 levels and potentially impacting NK cell function [].

- Fucosylation: Conventionalization of germ-free mice induces the expression of fucosyl asialo GM1 in the small intestinal epithelial cells, indicating a role for gut microbiota in modifying asialo GM1 structure and potentially influencing intestinal immunity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)